molecular formula C11H9F6NO2 B1301083 3,5-Bis(trifluoromethyl)-DL-phenylalanine CAS No. 237076-69-6

3,5-Bis(trifluoromethyl)-DL-phenylalanine

Cat. No.: B1301083
CAS No.: 237076-69-6
M. Wt: 301.18 g/mol
InChI Key: NMTMNIDBMOGRKI-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two trifluoromethyl groups attached to the phenyl ring. This compound is of significant interest in various fields of research due to its unique chemical properties, including its high electronegativity and lipophilicity, which are imparted by the trifluoromethyl groups.

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and kinases, due to its structural similarity to natural amino acids. The trifluoromethyl groups enhance the compound’s hydrophobicity, which can influence its binding affinity to enzyme active sites. For instance, this compound has been shown to inhibit certain proteases by mimicking the natural substrate and occupying the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to enzyme active sites, where it can act as an inhibitor or activator depending on the enzyme. The trifluoromethyl groups contribute to the compound’s binding affinity by forming hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained alterations in cellular signaling and gene expression, which can impact cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. Post-translational modifications, such as phosphorylation or ubiquitination, can also impact the compound’s localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-DL-phenylalanine typically involves the introduction of trifluoromethyl groups onto a phenylalanine precursor. One common method is the trifluoromethylation of phenylalanine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is

Properties

IUPAC Name

2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTMNIDBMOGRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371183
Record name 3,5-Bis(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237076-69-6
Record name 3,5-Bis(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237076-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 237076-69-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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